High-Yield Precursor for Fluorinated 2-Amino-4H-chromene Synthesis via Photochemical o-Quinone Methide Generation
2-[(Dimethylamino)methyl]-4-fluorophenol serves as an efficient precursor for the photochemical generation of fluorinated o-quinone methides, enabling the synthesis of 2-amino-3-cyano-6-fluoro-4H-chromene in 86% isolated yield [1]. This specific fluorinated chromene derivative is noted as being difficult to obtain by alternative synthetic methods [2]. While the parent method reports 'moderate to good yields' across a range of o-(dimethylaminomethyl)phenols, the explicit 86% yield for the fluorinated variant provides a quantifiable benchmark for procurement decisions involving fluorinated chromene target molecules.
| Evidence Dimension | Reaction Yield (Photochemical Chromene Synthesis) |
|---|---|
| Target Compound Data | 86% isolated yield |
| Comparator Or Baseline | Class baseline: 'moderate to good yields' for analogous o-(dimethylaminomethyl)phenols in the same photochemical method |
| Quantified Difference | Target compound achieves an explicit 86% yield within a method generally described as 'moderate to good' |
| Conditions | Photochemical generation of o-quinone methide from 2-[(dimethylamino)methyl]-4-fluorophenol with malononitrile in water/acetonitrile, reaction time 0.5 h |
Why This Matters
For researchers synthesizing fluorinated 2-amino-4H-chromene libraries, this compound offers a documented high-yield entry point, reducing optimization time and material costs compared to exploring non-fluorinated or untested alternatives.
- [1] MolAid. 5-Fluoro-2-hydroxy-N,N-dimethylbenzylamine, CAS 46049-91-6. Reaction Information: 86% yield of 2-amino-3-cyano-6-fluoro-4H-chromene. https://www.molaid.com/MS_166975 View Source
- [2] Fujiwara M, Sakamoto M, Komeyama K, Yoshida H, Takaki K. Convenient Synthesis of 2-Amino-4H-chromenes from Photochemically Generated o-Quinone Methides and Malononitrile. Journal of Heterocyclic Chemistry. 2015;52(1):59-66. doi:10.1002/jhet.1964 View Source
